molecular formula C11H7Cl2N3O B5777217 N-(3,4-dichlorophenyl)pyrazine-2-carboxamide CAS No. 126532-06-7

N-(3,4-dichlorophenyl)pyrazine-2-carboxamide

Cat. No.: B5777217
CAS No.: 126532-06-7
M. Wt: 268.10 g/mol
InChI Key: LWDQDINLOWAZSL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazinecarboxamides. It is characterized by the presence of a pyrazine ring attached to a carboxamide group, with a 3,4-dichlorophenyl substituent. This compound has garnered interest due to its potential biological activities, including antimicrobial and antifungal properties .

Mechanism of Action

Target of Action

The primary target of N-(3,4-dichlorophenyl)pyrazine-2-carboxamide is Mycobacterium tuberculosis . This compound has shown in vitro whole cell activity against this bacterium . The specific target within the bacterium is the mycobacterial enoyl-ACP reductase (InhA) .

Mode of Action

This compound interacts with its target by inhibiting the action of the enzyme InhA . This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . By inhibiting this enzyme, the compound interferes with the bacterium’s ability to synthesize new fatty acids, required for growth and replication .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme InhA, it disrupts the production of mycolic acids, leading to a deficiency in the mycobacterial cell wall. This results in the inhibition of bacterial growth and replication .

Pharmacokinetics

The compound’slipophilicity has been noted to increase its biological efficacy .

Result of Action

The result of the compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . This is achieved by disrupting the synthesis of mycolic acids, leading to a deficiency in the mycobacterial cell wall .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been found to be active only at a slightly acidic pH . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)pyrazine-2-carboxamide typically involves the condensation of chlorides of substituted pyrazinecarboxylic acids with ring-substituted anilines. One common method involves the reaction of 3,4-dichloroaniline with pyrazine-2-carboxylic acid chloride under appropriate conditions to form the desired compound . Microwave-assisted synthesis has also been employed to achieve higher yields and shorter reaction times compared to conventional heating methods .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product, would be applicable.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazinecarboxamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)pyrazine-2-carboxamide is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its lipophilicity and biological activity. This structural feature may enhance its effectiveness in certain applications compared to similar compounds .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O/c12-8-2-1-7(5-9(8)13)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDQDINLOWAZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=NC=CN=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257562
Record name N-(3,4-Dichlorophenyl)-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126532-06-7
Record name N-(3,4-Dichlorophenyl)-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126532-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dichlorophenyl)-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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